![molecular formula C7H10ClNS B2785523 2-Chloro-4-isopropyl-5-methylthiazole CAS No. 1342647-34-0](/img/structure/B2785523.png)
2-Chloro-4-isopropyl-5-methylthiazole
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Overview
Description
2-Chloro-4-isopropyl-5-methylthiazole is a chemical compound with the molecular formula C7H10ClNS and a molecular weight of 175.68 . It is used for research purposes .
Synthesis Analysis
The synthesis of compounds similar to 2-Chloro-4-isopropyl-5-methylthiazole has been described in various studies. For instance, a process for the preparation of 2-chloro-5-chloromethyl-thiazole involves reacting a compound with a chlorinating agent . Another study discusses the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .Physical And Chemical Properties Analysis
2-Chloro-4-isopropyl-5-methylthiazole is a liquid with an organic odor . The compound has a molecular weight of 175.68 . Other physical and chemical properties such as boiling point and density are not provided in the search results.Scientific Research Applications
- Durian Fruit and Fresh Peach Aroma : 2-Chloro-4-isopropyl-5-methylthiazole is reported to occur naturally in durian fruit and fresh peach. Its distinctive aroma contributes to the overall flavor profile in these fruits .
- Febuxostat Precursor : Researchers have used 2-Chloro-4-isopropyl-5-methylthiazole as a key intermediate in the synthesis of Febuxostat, a xanthine oxidase inhibitor used to treat gout. The compound serves as a building block for the preparation of highly pure Febuxostat precursor, Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate .
- Boron Reagents : 2-Chloro-4-isopropyl-5-methylthiazole can be functionalized with boron reagents for Suzuki–Miyaura coupling reactions. These reactions are widely used in organic synthesis to create carbon-carbon bonds. The mild reaction conditions and functional group tolerance make this coupling method valuable in medicinal chemistry and material science .
Flavor and Fragrance Industry
Medicinal Chemistry and Drug Development
Organic Synthesis and Suzuki–Miyaura Coupling
Safety and Hazards
2-Chloro-4-isopropyl-5-methylthiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole compounds are known to interact with their targets in various ways, such as donor-acceptor interactions, nucleophilic reactions, and oxidation reactions .
Biochemical Pathways
Thiazole compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole compounds have been associated with a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
properties
IUPAC Name |
2-chloro-5-methyl-4-propan-2-yl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNS/c1-4(2)6-5(3)10-7(8)9-6/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMLWTKGEJPFDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)Cl)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-isopropyl-5-methylthiazole |
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